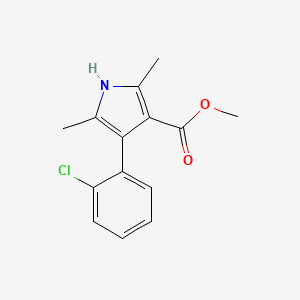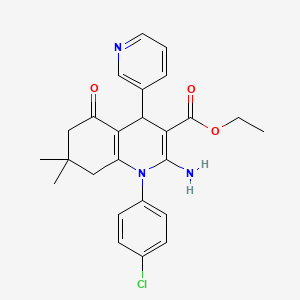
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
This compound: belongs to the quinoline family and contains various functional groups, including an amino group, a nitro group, and a sulfamoyl group. Its chemical formula is quite intricate: C23H20N4O7S.
Méthodes De Préparation
The synthetic routes for this compound involve several steps, including cyclization reactions. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can draw insights from related quinoline derivatives. For instance, the quinazoline scaffold has structural similarities and might serve as a starting point . Further research is needed to establish a direct synthetic pathway.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The nitro group (NO~2~) can undergo reduction to an amino group (NH~2~) or oxidation to a nitroso group (NO).
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group (carboxylate) can be hydrolyzed to the corresponding carboxylic acid.
Amide Formation: The amino group can react with acyl chlorides to form amides.
Reduction: Hydrogen gas (H~2~) with a catalyst (e.g., palladium on carbon) for nitro group reduction.
Substitution: Nucleophiles (e.g., amines) in the presence of Lewis acids (e.g., AlCl3).
Hydrolysis: Acidic or basic conditions.
Amide Formation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Major Products:: The major products depend on the specific reaction conditions and substituents. Hydrolysis would yield the corresponding carboxylic acid, while reduction would lead to the amino derivative.
Applications De Recherche Scientifique
This compound’s applications span various fields:
Medicine: It might exhibit antidiabetic properties due to its structural features. Further studies are needed to explore its potential as an α-glucosidase inhibitor.
Chemistry: Researchers can use it as a building block for designing novel quinoline-based drugs.
Industry: Its synthesis could be optimized for industrial production.
Comparaison Avec Des Composés Similaires
While direct analogs are scarce, we can compare it to related quinoline derivatives like quinazolines and other antidiabetic agents.
Propriétés
Formule moléculaire |
C23H22N4O7S |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O7S/c1-34-23(29)21-19(13-4-2-5-15(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)24)14-8-10-16(11-9-14)35(25,32)33/h2,4-5,8-12,19H,3,6-7,24H2,1H3,(H2,25,32,33) |
Clé InChI |
GUGVLYBUPYWRFT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)
![4-Chloro-N-({N'-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11539664.png)

![4-(azepan-1-yl)-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11539688.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539693.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539697.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)

